molecular formula C25H22N2O2S B8637250 Ethyl 2-tritylaminothiazole-4-carboxylate CAS No. 126533-37-7

Ethyl 2-tritylaminothiazole-4-carboxylate

Cat. No. B8637250
CAS RN: 126533-37-7
M. Wt: 414.5 g/mol
InChI Key: ALKSQHJMGOUXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-tritylaminothiazole-4-carboxylate is a useful research compound. Its molecular formula is C25H22N2O2S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-tritylaminothiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-tritylaminothiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

126533-37-7

Product Name

Ethyl 2-tritylaminothiazole-4-carboxylate

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 2-(tritylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C25H22N2O2S/c1-2-29-23(28)22-18-30-24(26-22)27-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3,(H,26,27)

InChI Key

ALKSQHJMGOUXRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising 5 g of triphenylchloromethane and 15 ml of dichloromethane was added dropwise at -30° C. to a mixture comprising 3.1 g of ethyl 2-aminothiazole-4-carboxylate, 25 ml of dimethylformamide and 1.8 g of triethylamine. The reaction mixture was maintained at -30° C. for 10 minutes and was then stirred at room temperature for 2 hours. after which it was poured into ice water and extracted with ethyl acetate. The extract was washed successively with 0.1N hydrochloric acid and aqueous sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel chromatography, using as eluent a 10:1 by volume mixture of benzene and ethyl acetate. The crystals obtained thereby were washed with n-hexane, to afford the desired compound as a white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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